molecular formula C21H13Cl2N3O3 B389463 2-(2,4-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione CAS No. 309731-14-4

2-(2,4-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B389463
CAS No.: 309731-14-4
M. Wt: 426.2g/mol
InChI Key: VXUWWDVOLYNZPL-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multiple steps, including cyclization and condensation reactions. One common method involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation and intramolecular heterocyclization . The reaction conditions often require the use of solvents like xylene and bases such as sodium methoxide under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dimethylformamide (DMF) and bases like sodium methoxide are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can lead to multi-substituted pyrido[2,3-d]pyrimidines .

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with molecular targets such as thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA biosynthesis, leading to the inhibition of cancer cell proliferation . Molecular docking studies have shown that the compound binds effectively to the catalytic site of thymidylate synthase .

Properties

CAS No.

309731-14-4

Molecular Formula

C21H13Cl2N3O3

Molecular Weight

426.2g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C21H13Cl2N3O3/c1-26-19-16(20(28)25-21(26)29)14(12-7-6-9(22)8-13(12)23)15-17(24-19)10-4-2-3-5-11(10)18(15)27/h2-8,14,24H,1H3,(H,25,28,29)

InChI Key

VXUWWDVOLYNZPL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC1=O

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC1=O

Origin of Product

United States

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